Aflatoxin Q1
CAS No.: 52819-96-2
Cat. No.: VC21337370
Molecular Formula: C17H12O7
Molecular Weight: 328.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52819-96-2 |
---|---|
Molecular Formula | C17H12O7 |
Molecular Weight | 328.27 g/mol |
IUPAC Name | 14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
Standard InChI | InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3 |
Standard InChI Key | GYNOTJLCULOEIM-UHFFFAOYSA-N |
Isomeric SMILES | COC1=C2C3=C(C(=O)C[C@@H]3O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |
SMILES | COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1 |
Canonical SMILES | COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1 |
Melting Point | 265 °C |
Chemical Structure and Properties
Aflatoxin Q1 is classified as a hydroxylated derivative of Aflatoxin B1, with molecular formula C17H12O7. Its chemical structure is characterized by the replacement of a hydrogen atom at the pro-3S position with a hydroxyl group, maintaining the pentacyclic structure characteristic of aflatoxins while introducing important functional modifications .
Structural Identification
The IUPAC name for Aflatoxin Q1 is (3S,7R,14S)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione . The compound has a CAS registry number of 52819-96-2 and is classified within the broader family of aflatoxins, which are mycotoxins primarily produced by Aspergillus fungi .
The hydroxylation of Aflatoxin B1 at the specific position creates a more polar molecule, which significantly alters its biological activity and toxicological profile. This structural modification is crucial for understanding the reduced toxicity of AFQ1 compared to its parent compound.
Formation and Metabolism
Enzymatic Conversion
Research has demonstrated that Aflatoxin Q1 is formed through the enzymatic conversion of Aflatoxin B1. A significant body of recent work has focused on the role of bacterial laccases in this transformation. The multi-copper oxidase CotA from Bacillus subtilis (BsCotA) has been shown to effectively catalyze the conversion of Aflatoxin B1 to Aflatoxin Q1 .
Reaction Kinetics and Products
Studies using HPLC with fluorescence detection (HPLC-FLD) and mass spectrometry analyses have identified AFQ1 and its epimer (epi-AFQ1) as the primary reaction products of AFB1 degradation by BsCotA laccase . When AFB1 was incubated with the enzyme at a concentration of 500 μg/L, decomposition occurred at a rate of 10.75 μg/Lh (0.17 nmol min−1mg−1) using 0.2 μM BsCotA . These kinetics demonstrate the potential utility of this enzymatic system for practical applications in mycotoxin detoxification.
After 72 hours of enzymatic treatment, AFQ1 was found to be the predominant product with a concentration of 365 μg/L compared to 131 μg/L of epi-AFQ1 . This preferential formation of AFQ1 over its epimer provides important insights into the reaction mechanisms involved in the enzymatic degradation of Aflatoxin B1.
Stability Characteristics
An important observation regarding Aflatoxin Q1 is its relative instability under certain conditions. Research has shown that while AFQ1 standard in acetonitrile/water (20/80) solution remains stable, the compound becomes unstable when incubated in phosphate buffer, with only 29% of a 5,000 μg/L AFQ1 solution remaining after incubation . This instability is an important consideration for analytical procedures and potential applications.
Interestingly, neither AFQ1 nor epi-AFQ1 serve as substrates for the laccase enzyme itself, but both compounds have been observed to decompose in buffer solutions . This suggests a complex degradation pathway that warrants further investigation.
Toxicological Profile
Comparative Toxicity
A critical aspect of Aflatoxin Q1 research is its significantly reduced toxicity compared to Aflatoxin B1. Genotoxicity assessments using the SOS Chromotest, which measures the primary response of E. coli cells to genetic damage, have demonstrated that AFQ1 exhibits approximately 80 times lower genotoxicity than AFB1 .
This finding is consistent with previous studies indicating that AFQ1 is approximately 18 times less toxic and 83 times less mutagenic than the parent compound AFB1 . The substantial reduction in toxicity makes the enzymatic conversion of AFB1 to AFQ1 a promising approach for biological detoxification strategies.
Hazard Classification
Despite its reduced toxicity compared to AFB1, Aflatoxin Q1 still carries significant hazard classifications. According to the Globally Harmonized System (GHS) of Classification and Labeling, AFQ1 is classified as:
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H300: Fatal if swallowed
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H310: Fatal in contact with skin
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H330: Fatal if inhaled
The compound is categorized as Acute Toxicity Category 2 for multiple exposure routes and as a Category 1B Carcinogen . These classifications underscore the importance of appropriate safety measures when handling this compound, despite its comparatively reduced toxicity.
Analytical Detection Methods
Modern analytical techniques have been instrumental in identifying and characterizing Aflatoxin Q1. Several complementary methods have been employed in research settings:
Chromatographic Techniques
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) has been successfully employed to analyze AFQ1 and monitor its formation during enzymatic reactions . This method provides accurate concentration measurements of aflatoxins due to their natural fluorescence properties.
Mass Spectrometry Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (LC-HRMS) have been crucial for the unambiguous identification of AFQ1 and its epimer as reaction products from enzymatic degradation of AFB1 . These techniques provide detailed structural information through fragmentation patterns and accurate mass measurements.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have also been reported as valuable techniques for elucidating the structure and stereochemistry of AFQ1 and related compounds . These methods provide important information about the three-dimensional structure and configuration of the molecule.
Research Developments and Future Directions
Enzyme Optimization Strategies
Recent research has focused on optimizing the production of laccase enzymes for improved AFB1 detoxification. Strategies include codon optimization, which has been shown to double the amount of active protein obtained, and the addition of CuCl2 to cultivation media, leading to a 25-fold increase in Vmax through improved incorporation of Cu2+ into the enzyme .
Cultivation under microaerobic conditions has also been demonstrated to increase functional protein production by 100-fold compared to standard aerobic conditions, with Vmax increasing from 0.30 ± 0.02 to 33.56 ± 2.02 U/mg . These optimizations represent significant advances in making enzymatic detoxification more efficient and economically viable.
Enzyme Variants and Specificity
Research on different laccase variants has identified enzymes with varying efficiencies for AFB1 conversion. For example, mutagenesis of CotA from Bacillus licheniformis led to the identification of mutant Q441A, which demonstrated a 1.73-fold higher catalytic efficiency (kcat/Km) than the wild-type enzyme . Such findings highlight the potential for enzyme engineering to improve detoxification processes.
Future Research Needs
Despite significant progress, several areas require further investigation. These include improving the specificity and turnover rates of laccases to effectively degrade matrix-associated aflatoxins at very low concentrations . Additionally, further research into the exact mechanisms of AFQ1 degradation and the toxicological properties of all degradation products will be essential for developing comprehensive detoxification strategies.
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